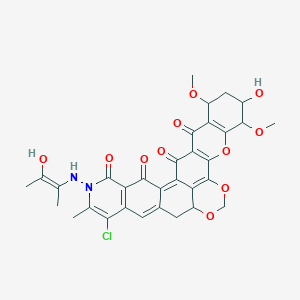

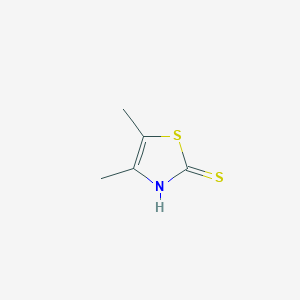

4-(2,5-Diethoxyphenyl)-1,3-thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 4-(2,5-Diethoxyphenyl)-1,3-thiazol-2-amine and related derivatives often involves multi-step chemical reactions, including cyclization and substitution reactions. A series of new derivatives have been synthesized, with their structures confirmed by NMR and mass spectrometry, demonstrating good to moderate activity against human cancer cell lines in some cases (Yakantham, Sreenivasulu, & Raju, 2019).

科学的研究の応用

Anticancer Activity

4-(2,5-Diethoxyphenyl)-1,3-thiazol-2-amine derivatives demonstrate potential in anticancer research. For instance, a study by Yakantham et al. (2019) explored the synthesis and anticancer evaluation of related thiazol-4-amine derivatives. These compounds showed good to moderate activity against various human cancer cell lines, including breast, lung, prostate, and breast cancer cells.

Antimicrobial and Antifungal Applications

These compounds are also being studied for their antimicrobial and antifungal properties. A study by Bektaş et al. (2007) synthesized new triazole derivatives related to thiazol-2-amine, showing promising biological activities against various microorganisms. Similarly, Gür et al. (2020) investigated Schiff bases derived from 1,3,4-thiadiazole compounds, which showed significant antimicrobial activities.

Material Science and Polymer Modification

In material science, thiazol-2-amine derivatives are used for modifying polymers. Aly and El-Mohdy (2015) demonstrated the functional modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines, including thiazol-2-amine derivatives. These modified polymers exhibited enhanced thermal stability and biological activity, making them suitable for medical applications.

Corrosion Inhibition

Thiazol-2-amine derivatives are also being explored for their potential in corrosion inhibition. Kaya et al. (2016) conducted a study on thiazole derivatives for their effectiveness in inhibiting the corrosion of iron, suggesting potential applications in material preservation.

Molecular Dynamics and Quantum Chemical Studies

Theoretical studies, like those by Adeel et al. (2017), also contribute to understanding the properties of thiazol-2-amine derivatives. These studies involve density functional theory and molecular dynamics simulations to predict the behavior and interactions of these compounds at a molecular level.

Security Ink Development

An interesting application is in the development of security inks. Lu and Xia (2016) synthesized novel compounds related to thiazol-2-amine for use in security inks, demonstrating the versatility of these compounds beyond biomedical and material science applications.

Advanced Synthesis Techniques

Studies like those by Shahbazi-Alavi et al. (2019) focus on advanced synthesis techniques for thiazol-2-amine derivatives, highlighting the ongoing research into more efficient and effective methods of producing these compounds.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(2,5-diethoxyphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-3-16-9-5-6-12(17-4-2)10(7-9)11-8-18-13(14)15-11/h5-8H,3-4H2,1-2H3,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJYGVYYJHAFFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402365 |

Source

|

| Record name | 4-(2,5-diethoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-Diethoxyphenyl)-1,3-thiazol-2-amine | |

CAS RN |

112434-78-3 |

Source

|

| Record name | 4-(2,5-diethoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B54256.png)

![Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride](/img/structure/B54260.png)

![(3R,4aR,6R,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-1-one](/img/structure/B54261.png)

![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B54278.png)

![C-Undecylcalix[4]resorcinarene](/img/structure/B54279.png)